molecular formula C20H30 B14170349 1,4-Dicyclohexyl-2,5-dimethylbenzene CAS No. 4516-08-9

1,4-Dicyclohexyl-2,5-dimethylbenzene

Cat. No.: B14170349
CAS No.: 4516-08-9
M. Wt: 270.5 g/mol
InChI Key: UAISPGNSPLPAJE-UHFFFAOYSA-N
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Description

1,4-Dicyclohexyl-2,5-dimethylbenzene: is an organic compound with the molecular formula C20H30 . It is characterized by a benzene ring substituted with two cyclohexyl groups and two methyl groups at the 1,4 and 2,5 positions, respectively. This compound is known for its unique structural properties, which contribute to its various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dicyclohexyl-2,5-dimethylbenzene can be synthesized through several methods. One common approach involves the alkylation of p-xylene with cyclohexylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: Industrial production of this compound often involves similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dicyclohexyl-2,5-dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,4-Dicyclohexyl-2,5-dimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dicyclohexyl-2,5-dimethylbenzene involves its interaction with molecular targets and pathways. For instance, in biological systems, it may act as a ligand binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    1,4-Dimethylbenzene (p-Xylene): Lacks the cyclohexyl groups, making it less sterically hindered.

    1,4-Dicyclohexylbenzene: Similar structure but without the methyl groups, affecting its reactivity and physical properties.

    2,5-Dimethylbenzene (m-Xylene): Different substitution pattern on the benzene ring.

Uniqueness: 1,4-Dicyclohexyl-2,5-dimethylbenzene is unique due to the presence of both cyclohexyl and methyl groups, which impart distinct steric and electronic effects. These effects influence its reactivity, making it suitable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

4516-08-9

Molecular Formula

C20H30

Molecular Weight

270.5 g/mol

IUPAC Name

1,4-dicyclohexyl-2,5-dimethylbenzene

InChI

InChI=1S/C20H30/c1-15-13-20(18-11-7-4-8-12-18)16(2)14-19(15)17-9-5-3-6-10-17/h13-14,17-18H,3-12H2,1-2H3

InChI Key

UAISPGNSPLPAJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2CCCCC2)C)C3CCCCC3

Origin of Product

United States

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